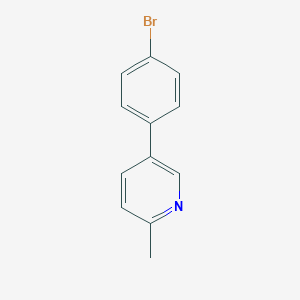

5-(4-Bromophenyl)-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10BrN |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-methylpyridine |

InChI |

InChI=1S/C12H10BrN/c1-9-2-3-11(8-14-9)10-4-6-12(13)7-5-10/h2-8H,1H3 |

InChI Key |

KUFOQXYZFSKRDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Organic Transformations

Direct Synthesis Strategies for the 5-(4-Bromophenyl)-2-methylpyridine Core

The direct formation of the carbon-carbon bond between the pyridine (B92270) and bromophenyl rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most prominent and effective methods for achieving this transformation.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysts are highly efficient in forging aryl-aryl bonds, a process central to the synthesis of the target molecule. The Suzuki and Stille cross-coupling reactions are particularly relevant in this context.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov In the context of synthesizing this compound, this reaction typically involves the coupling of a pyridine-containing boronic acid or ester with an aryl halide, or conversely, a halogenated pyridine with an arylboronic acid.

A common strategy for synthesizing substituted pyridines involves the reaction of a bromo-substituted pyridine with an appropriate arylboronic acid. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridine (B113479) with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base would yield this compound. A study on the synthesis of 2-aryl-substituted pyridine derivatives utilized a palladium acetate (B1210297) catalyst under aerobic and ligand-free conditions. researchgate.net Research has also demonstrated the successful coupling of various heteroaryl halides with arylboronic acids to produce heterobiaryls in good to excellent yields. researchgate.net

The choice of catalyst, ligand, base, and solvent system is crucial for the efficiency of the Suzuki reaction. Highly active and stable palladium-phosphine catalysts have been developed for the coupling of challenging heterocyclic substrates, including aminopyridines. organic-chemistry.org For example, the reaction of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid proceeded with a high yield, demonstrating the robustness of modern catalyst systems. organic-chemistry.org In a specific example of a related synthesis, 2-methyl-4-phenylpyridine (B85350) was synthesized from 4-bromo-2-methylpyridine (B16423) and phenylboronic acid using a Pd(dppf)Cl₂ catalyst and potassium carbonate as the base in a 1,4-dioxane (B91453)/water solvent mixture under microwave irradiation, achieving an 85% yield. researchgate.net

A study described the synthesis of novel pyridine derivatives through a palladium-catalyzed one-pot Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com The reactions were carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane and water mixture, with temperatures ranging from 85 °C to 95 °C. mdpi.com This approach highlights the utility of Suzuki coupling for functionalized pyridine systems.

Table 1: Representative Conditions for Suzuki Cross-Coupling in Pyridine Systems

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 85 | researchgate.net |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to Good | mdpi.com |

| 2-halogenated pyridines | Arylboronic acids | Pd(OAc)₂ | - | Aqueous isopropanol | Good | researchgate.net |

| Heteroaryl halides | Arylboronic acids | Pd/C | - | Aqueous | Good to Excellent | researchgate.net |

The Stille cross-coupling reaction provides an alternative method for carbon-carbon bond formation, involving the reaction of an organostannane with an organohalide catalyzed by a palladium complex. jk-sci.comorganic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. jk-sci.com In a synthesis analogous to that of this compound, Stille-type procedures have been effectively used to create functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines in high yields. acs.org

The mechanism of the Stille reaction involves the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the coupled product. wikipedia.org While organostannanes are stable to air and moisture, their toxicity is a significant drawback. jk-sci.comorganic-chemistry.org

Recent advancements have focused on developing more active catalyst systems that allow for the use of less reactive aryl chlorides and sulfonates. nih.gov For example, a catalyst system comprising XPhos and Pd(OAc)₂ has been shown to be effective for the Stille cross-coupling of aryl mesylates and tosylates with aryl- and heteroarylstannanes. nih.gov

Other Carbon-Carbon Bond Formation Methodologies for Pyridine Ring Construction

While palladium-catalyzed cross-coupling reactions are predominant, other methodologies for constructing the core structure exist, often involving the initial formation of a different bond or the construction of the pyridine ring itself with the desired substitution pattern. However, for the direct coupling of a pre-formed pyridine ring with a bromophenyl group, the Suzuki and Stille reactions remain the most direct and widely reported strategies.

Synthesis of Halogenated Pyridine Precursors

The availability of the appropriate halogenated pyridine is a prerequisite for the successful synthesis of this compound via cross-coupling reactions. 5-Bromo-2-methylpyridine is a key precursor for this purpose.

Preparation of 5-Bromo-2-methylpyridine: Strategic Routes

Several synthetic routes have been developed for the preparation of 5-bromo-2-methylpyridine. guidechem.comgoogle.comgoogle.com

One common method involves the direct bromination of 2-methylpyridine (B31789). This can be achieved by treating 2-methylpyridine with bromine under various conditions. guidechem.com For instance, bromine can be slowly added to 2-methylpyridine at an elevated temperature, sometimes under the irradiation of a tungsten lamp. guidechem.com Another approach involves the use of a brominating agent generated in situ, such as from the reaction of N,N-dimethylacetamide and hydrobromic acid with bromine. guidechem.com

A multi-step synthesis starting from 6-methyl-3-pyridinecarboxylic acid has also been reported. google.com This route involves esterification, amidation to form 6-methyl-3-pyridinecarboxamide, followed by a Hofmann degradation to yield 6-methyl-3-aminopyridine. The final step is a Sandmeyer-type reaction where the amino group is converted to a bromo group using a brominating reagent in the presence of a copper(I) bromide catalyst. google.com A reported yield for this final step was 67.2%. google.com

Another inventive method starts with diethyl malonate and 5-nitro-2-chloropyridine. google.com The process involves a condensation reaction, followed by decarboxylation to give 5-nitro-2-methylpyridine. This intermediate is then reduced to 5-amino-2-methylpyridine, which is subsequently converted to 5-bromo-2-methylpyridine via a diazotization reaction with sodium nitrite (B80452) in the presence of bromine. google.com

Table 2: Selected Synthetic Routes to 5-Bromo-2-methylpyridine

| Starting Material | Key Reagents | Key Intermediate(s) | Yield (%) | Reference |

| 2-methylpyridine | Bromine | - | Not specified | guidechem.com |

| 6-methyl-3-pyridinecarboxylic acid | Ethanol, Ammonia (B1221849), NaOH/Halogen, HBr/NaNO₂/CuBr | 6-methyl-3-pyridinecarboxylic acid ethyl ester, 6-methyl-3-pyridinecarboxamide, 6-methyl-3-aminopyridine | 67.2 (final step) | google.com |

| Diethyl malonate, 5-nitro-2-chloropyridine | Alkali metal, Acid, Pd/C catalyst, H₂, HBr/NaNO₂ | 5-nitro-2-methylpyridine, 5-amino-2-methylpyridine | Not specified | google.com |

Synthesis of Related Pyridine Building Blocks, e.g., 5-Bromo-2-methylpyridin-3-amine

The creation of essential pyridine building blocks, such as 5-bromo-2-methylpyridin-3-amine, is a critical step in the synthesis of more complex molecules. One documented method involves the reduction of 2-methyl-3-nitro-5-bromopyridine. This transformation is achieved using reduced iron powder and ammonium (B1175870) chloride in a methanol/water mixture, heated to 80°C for two hours. This process yields the desired 5-bromo-2-methylpyridin-3-amine in high yield (95%). chemicalbook.com

Another approach to a related compound, 5-amino-3-bromo-2-methylpyridine, starts from 5-bromo-6-methyl-pyridine-3-carboxylic acid. chemicalbook.com This starting material is treated with triethylamine (B128534) and diphenylphosphorylazide in a mixture of tert-butanol (B103910) and N,N-dimethylformamide, followed by heating. chemicalbook.com The resulting intermediate is then treated with 4N hydrogen chloride in dioxane to yield the final product. chemicalbook.com

A different synthetic route produces N-[5-Bromo-2-methylpyridine-3-yl]acetamide by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) in acetonitrile, with a few drops of sulfuric acid, at 60°C. mdpi.com This reaction proceeds for half an hour and, after workup, yields the acetamide (B32628) product. mdpi.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-methyl-3-nitro-5-bromopyridine | Iron powder, ammonium chloride | Methanol/water, 80°C, 2h | 5-Bromo-2-methylpyridin-3-amine | 95% chemicalbook.com |

| 5-bromo-6-methyl-pyridine-3-carboxylic acid | Triethylamine, diphenylphosphorylazide, then HCl/dioxane | 1. t-butanol/DMF, heat; 2. Dichloromethane, rt | 5-Amino-3-bromo-2-methylpyridine | Not specified chemicalbook.com |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, sulfuric acid | Acetonitrile, 60°C, 30 min | N-[5-Bromo-2-methylpyridine-3-yl]acetamide | 85% mdpi.com |

Functional Group Transformations and Derivatization

The chemical reactivity of bromopyridine systems allows for a variety of functional group transformations, enabling the synthesis of diverse derivatives.

Electrophilic and Nucleophilic Substitution Reactions on Bromopyridine Systems

The pyridine ring can undergo electrophilic aromatic substitution (EAS), although it is less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org These reactions typically require harsh conditions. quora.com The substitution preferentially occurs at the 3- and 5-positions because the intermediate sigma complex is more stable compared to substitution at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.comresearchgate.net Placing an electrophile at the 2- or 4-position would result in a resonance structure with a positive charge on the nitrogen, which is unfavorable. quora.comyoutube.com

Conversely, nucleophilic aromatic substitution (SNAr) on pyridine rings is more favorable, particularly at the 2-, 4-, and 6-positions, which are activated by the nitrogen atom. researchgate.netquimicaorganica.org The presence of a good leaving group, such as bromine, facilitates these reactions. wikipedia.org The stability of the intermediate Meisenheimer complex is greater for substitution at the 2- and 4-positions. researchgate.net For instance, 2-amino-4-bromopyridine (B18318) is more reactive towards nucleophilic substitution than 2-amino-5-bromopyridine (B118841) because the 4-position is activated for nucleophilic attack. researchgate.net

Alkylation and Arylation Processes

Alkylation and arylation reactions are powerful tools for modifying pyridine scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are commonly employed. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide can be coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com These reactions are typically carried out in a mixture of 1,4-dioxane and water at temperatures between 85°C and 95°C. mdpi.com

Direct C-H bond activation and arylation offer an environmentally friendly alternative. A phosphine-free palladium catalytic system can promote the C-H bond activation and arylation of heterocycles with 2-bromopyridines, with the reactivity being influenced by the substituent at the C6 position. idexlab.com Furthermore, photoredox catalysis in combination with nickel catalysis enables the alkylation of aryl bromides, including heteroaryl bromides like pyridine derivatives, using gaseous alkanes as alkylating agents. nih.gov

| Reaction Type | Catalyst/Reagents | Substrates | Key Features |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₃PO₄ | N-[5-bromo-2-methylpyridine-3-yl]acetamide, arylboronic acids | Forms new C-C bonds, moderate to good yields. mdpi.com |

| C-H Bond Arylation | Phosphine-free Palladium catalyst | 2-Bromopyridines, 5-membered heterocycles | Environmentally benign, reactivity dependent on C6 substituent. idexlab.com |

| Photocatalytic Alkylation | Iridium photoredox catalyst, Hantzsch ester | Halopyridines, functionalized alkenes/alkynes | Mild conditions, anti-Markovnikov addition. nih.gov |

| Metallaphotocatalysis | Nickel catalyst, photoredox catalyst | (Hetero)aryl bromides, gaseous alkanes | Utilizes abundant alkylating agents. nih.gov |

Oxidative Transformations of Pyridine Derivatives

The oxidation of pyridine derivatives can lead to various functionalized products. A common transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide, which can be achieved using peracids. wikipedia.org Pyridine N-oxides are valuable intermediates as they can undergo further reactions. nih.gov For instance, they can be used to introduce substituents at the 2-position by reacting with Grignard reagents followed by treatment with acetic anhydride. organic-chemistry.org

The oxidative aromatization of 1,4-dihydropyridines (1,4-DHPs) is another important method for synthesizing substituted pyridines. jcbsc.org Various oxidizing agents can be employed for this transformation, including cupric bromide and hypervalent iodine(III) reagents. jcbsc.org

Hydrolysis and Condensation Reactions in Pyridine Synthesis

Hydrolysis and condensation reactions are fundamental to many pyridine synthesis strategies. The Hantzsch pyridine synthesis, a classic example, involves the condensation of two molecules of a β-ketoester, an aldehyde, and ammonia to form a 1,4-dihydropyridine. youtube.com This intermediate can then be oxidized to the corresponding pyridine. baranlab.org The ester groups in the resulting pyridine can be hydrolyzed to carboxylic acids, which can then be decarboxylated. youtube.com

Hydrolysis can also be a key step in the synthesis of hydroxylated pyridine derivatives. For example, arylcopper(II) compounds have been shown to undergo efficient hydrolysis under alkaline conditions to produce hydroxylated azacalix nih.govarene chemicalbook.compyridines in excellent yields. rsc.org

Condensation reactions are central to many pyridine ring-forming strategies. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, this method often suffers from low yields. wikipedia.org

Spectroscopic and X Ray Crystallographic Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of 5-(4-Bromophenyl)-2-methylpyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Investigations

Proton and Carbon-13 NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules.

For the related compound, 5-Bromo-2-methylpyridine (B113479), the ¹H NMR spectrum provides key insights into the proton environments. chemicalbook.com In an analogous structure, 2-(4-chlorophenyl)pyridine (B1585704), the proton NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons. rsc.org Specifically, the proton at the 6-position of the pyridine (B92270) ring appears as a doublet at δ 8.70 ppm (J = 4.4 Hz), while the protons of the chlorophenyl ring are observed as a doublet at δ 7.95 ppm (J = 8.8 Hz) and the remaining pyridine and phenyl protons appear as multiplets in the range of δ 7.21-7.80 ppm. rsc.org The ¹³C NMR spectrum of 2-(4-chlorophenyl)pyridine reveals signals for all unique carbon atoms, with the pyridine carbons appearing at δ 156.1, 149.7, 136.8, 122.3, and 120.3 ppm, and the chlorophenyl carbons at δ 137.7, 135.0, 128.9, and 128.1 ppm. rsc.org

Detailed ¹H and ¹³C NMR data for various substituted pyridines and quinolines have been reported, providing a basis for the interpretation of the spectra of this compound. rsc.orgrsc.org For instance, the ¹H NMR spectrum of 4-phenylpyridine (B135609) in CDCl₃ shows signals at δ 8.67 (s, 2H), 7.64 (d, J = 8.0 Hz, 2H), and 7.53-7.45 (m, 5H) ppm. rsc.org The corresponding ¹³C NMR spectrum exhibits peaks at δ 150.0 (2C), 148.5, 138.0, 129.1 (3C), 127.0 (2C), and 121.6 (2C) ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Phenylpyridine Structures

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 2-(4-Chlorophenyl)pyridine rsc.org | CDCl₃ | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80–7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30–7.21 (m, 1H) | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 |

| 4-Phenylpyridine rsc.org | CDCl₃ | 8.67 (s, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.53–7.45 (m, 5H) | 150.0 (2C), 148.5, 138.0, 129.1 (3C), 127.0 (2C), 121.6 (2C) |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FT-IR spectrum of a related compound, 2-amino-5-methylpyridine, shows characteristic N-H stretching vibrations around 3444 and 3335 cm⁻¹. researchgate.net For complexes containing 2-bromo-5-methylpyridine, C-H vibrations of the methyl group are observed in the 3150 to 2850 cm⁻¹ range. researchgate.net Aromatic C-H overtones are typically seen between 2800 and 1700 cm⁻¹. researchgate.net In the FT-IR spectrum of a complex containing a substituted pyrrolidine (B122466) tethered to a benzo[b]thiophene, characteristic peaks for NH, CH, C=O, and C=C functionalities were observed at 3420, 3066/2927, 1704, and 1597 cm⁻¹, respectively. mdpi.com

Surface-enhanced Raman spectroscopy (SERS) is a powerful technique for obtaining structural information of molecules adsorbed on metal surfaces. researchgate.net The SERS spectrum of 4-mercaptopyridine (B10438) on a silver colloid shows enhancement of specific vibrational modes, primarily those with a₁ and b₂ symmetry. researchgate.net

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

The molecular weight of 5-Bromo-2-methylpyridine is 172.02 g/mol , and its molecular formula is C₆H₆BrN. chemicalbook.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. For example, the HRMS (ESI) of a substituted quinoline, 2-(4-iodophenyl)quinoline, showed a calculated [M+H]⁺ of 331.9936 and an experimental value of 331.9925. rsc.org

The mass spectrum of 5-ethyl-2-methylpyridine, an analog of the target compound, shows a molecular ion peak at m/z 121. The fragmentation pattern reveals characteristic losses, with a prominent peak at m/z 106, corresponding to the loss of a methyl group.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

The NIST Chemistry WebBook provides access to UV/Visible spectra for related compounds like 2-methylpyridine (B31789) and 4-methylpyridine. nist.govnist.gov The UV-Vis spectrum is influenced by the conjugated π-system of the aromatic rings. The electronic spectra of a copper complex with a hydantoin (B18101) derivative showed an absorption peak at 795 nm. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound and its Analogs

Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound.

The crystal structure of [(4'-bromo)Phe⁴,Leu⁵]enkephalin was determined by X-ray diffraction, revealing a type I' β-turn conformation. nih.gov This study highlights the use of a brominated phenyl group to facilitate structure determination via the heavy atom method. nih.gov In another study, the structure of a newly synthesized spiropyrrolidine scaffold was confirmed using single-crystal X-ray diffraction. mdpi.com The data collection was performed on a Bruker D8 Venture instrument using Cu Kα radiation. mdpi.com The structure was solved by direct methods and refined by full-matrix least-squares techniques. mdpi.com

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations for 5-(4-Bromophenyl)-2-methylpyridine and its Derivatives

Computational chemistry provides profound insights into the structural and electronic properties of molecules, offering a powerful complement to experimental data. For pyridine-based compounds like this compound and its derivatives, Density Functional Theory (DFT) has become a principal method for investigation. DFT calculations, particularly using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP), are favored for their balance of computational cost and accuracy in predicting molecular properties. nih.gov These methods are employed to calculate optimized geometries, vibrational frequencies, electronic structures, and other key parameters that govern the molecule's behavior. materialsciencejournal.orgnih.gov

Studies on related pyridine (B92270) derivatives frequently utilize the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) within software packages like GAUSSIAN. materialsciencejournal.org This approach allows for a detailed exploration of the molecule's quantum chemical properties in the gaseous phase, providing a foundational understanding of its intrinsic characteristics. materialsciencejournal.org

DFT calculations at the B3LYP/6-311G(d,p) level for similar heterocyclic systems have been used to determine these parameters theoretically. materialsciencejournal.org The optimized structure provides the basis for all subsequent calculations, such as electronic structure, orbital energies, and vibrational modes. materialsciencejournal.orgnih.gov

Below is a table representing typical geometric parameters that are determined through DFT optimization, with experimental values for a related compound provided for context.

| Parameter | Description | Typical Calculated/Experimental Value | Reference |

|---|---|---|---|

| C-C (phenyl) | Carbon-Carbon bond length in the phenyl ring | ~1.39 Å | materialsciencejournal.org |

| C-N (pyridine) | Carbon-Nitrogen bond length in the pyridine ring | ~1.34 Å | materialsciencejournal.org |

| C-Br | Carbon-Bromine bond length | ~1.91 Å | nih.gov |

| Dihedral Angle (Pyridine-Phenyl) | Torsion angle between the two aromatic rings | 84.28° - 87.99° | nih.gov |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a direct and reliable comparison with experimental FT-IR and FT-Raman spectra. nih.gov

This analysis allows for the assignment of specific vibrational modes, such as C-H stretches, C=C aromatic ring vibrations, and C-Br stretching modes, to the observed absorption bands. researchgate.net For instance, in a related compound, strong absorption bands for aliphatic C-H bond stretching were identified near 2942 cm⁻¹. researchgate.net The study of halogenated cytosines using DFT has shown that the method accurately predicts the effects of substituents on the vibrational frequencies. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. DFT studies on a series of pyridine derivatives synthesized via Suzuki cross-coupling have determined these values. For these derivatives, the energy gaps were found to be in the range of approximately 4.13 to 5.05 eV. A compound with a gap of ~5.05 eV was identified as having high stability, whereas a compound with a gap of ~4.13 eV was considered highly reactive.

The following table presents FMO data for a series of related pyridine derivatives, demonstrating the application of this analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Derivative 2g | -5.75 | -1.62 | 4.13 | |

| Derivative 4b | -6.42 | -1.37 | 5.05 | |

| Generic Range (2a-2i) | N/A | N/A | 4.13 - 4.86 | |

| Generic Range (4a-4i) | N/A | N/A | 4.51 - 5.00 |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

Typically, red-colored regions on an MEP map indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, such as those around electronegative atoms like nitrogen and oxygen. nih.govresearchgate.net Blue-colored regions signify positive potential, indicating sites susceptible to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. nih.gov This analysis helps to rationalize and predict intermolecular interactions, including hydrogen bonding, and provides insights into how the molecule will interact with biological receptors or other reactants. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, orbital interactions, and the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions is a quantitative measure of their strength. researchgate.net

The table below illustrates the type of data obtained from a second-order perturbation theory analysis within NBO for a related compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.36 | researchgate.net |

| σ(C2-C3) | σ(C1-N1) | 4.04 | researchgate.net |

Thermochemical Properties and Stability Calculations

Computational methods can be used to calculate various thermochemical properties, providing insights into the stability of a molecule. These calculations typically involve determining the molecule's total energy and vibrational frequencies at a specific level of theory. From these, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be derived. These values are crucial for understanding the molecule's stability under different conditions and for predicting the thermodynamics of reactions in which it might participate.

Computational Studies on Reaction Pathways and Mechanisms

Theoretical chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions. By locating transition states and calculating activation energies, computational studies can elucidate reaction mechanisms. For a molecule like this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. While specific studies on this compound are not prominent, the general approach would involve identifying reactants and products and then using computational methods to find the lowest energy path connecting them.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of compounds. For this compound, theoretical predictions of its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can be made.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. Comparing these theoretical spectra with experimental data can confirm the molecular structure and aid in the assignment of spectral bands.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are a powerful tool for structural elucidation.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) & Raman | Vibrational frequencies, IR intensities, Raman activities |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) |

| Ultraviolet-Visible (UV-Vis) | Excitation energies, oscillator strengths, absorption wavelengths (λ_max) |

The Coordination Chemistry of this compound: An Unexplored Frontier

The provided outline requests a detailed exploration of the coordination chemistry of this compound, including its behavior as a monodentate ligand, its incorporation into polydentate systems such as those containing bipyridyl and triazole units, the introduction of chirality for metal complexation, and the synthesis and characterization of both discrete metal complexes and coordination polymers. Unfortunately, no specific research articles or datasets could be retrieved that directly address these aspects for this compound.

General principles of coordination chemistry allow for theoretical postulation. The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions, thus enabling it to act as a monodentate ligand .

Furthermore, the 4-bromophenyl substituent offers a potential site for further functionalization, for instance, through cross-coupling reactions like the Suzuki coupling. This could, in principle, allow for the synthesis of more complex polydentate ligand systems . For example, coupling with a pyridine boronic acid derivative could yield a bipyridyl ligand. Similarly, the bromo-substituent could be transformed into other functional groups capable of forming part of a chelating system, such as a triazole ring through multi-step synthesis.

The introduction of chirality into ligand scaffolds is a critical aspect of modern coordination chemistry, often achieved by incorporating chiral subunits or through the generation of atropisomerism. While there are general methods for creating chiral pyridine-based ligands, specific applications of these methods to the this compound scaffold have not been reported.

Consequently, without primary research data on the synthesis and characterization of its metal complexes, a discussion on the formation of discrete metal complexes or the construction of coordination polymers and networks with this specific ligand would be purely speculative. The self-assembly of such structures is highly dependent on the ligand's steric and electronic properties, the coordination preferences of the metal ion, and the reaction conditions, none of which have been documented for this compound.

An article focusing on the chemical compound “this compound” based on the provided outline cannot be generated. Extensive searches for scientific literature detailing the coordination chemistry, metallo-supramolecular architectures, and specific supramolecular interactions of this compound did not yield any relevant results.

There is no available information in the indexed scientific literature regarding the following topics for the specified compound:

Coordination Chemistry and Metallo Supramolecular Architectures

Supramolecular Interactions in Metal-Organic Systems

Role of Non-Covalent Interactions in Assembly, e.g., Hydrogen Bonding, Pi-Pi Interactions, Electrostatic Interactions:Without studies on its metal-organic assemblies, there is no information on the role of non-covalent interactions for this specific compound.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and content requirements.

Retrosynthetic Analysis and Strategic Disconnections

Foundational Concepts of Retrosynthesis for Arylpyridines

Arylpyridines are a class of organic compounds that contain both an aryl (aromatic) and a pyridine (B92270) ring. Their synthesis often involves the formation of a carbon-carbon bond between these two rings. numberanalytics.com

Functional Group Interconversions (FGI) and Reagent Selection

The selection of reagents is critical for the success of the synthesis. For a Suzuki-Miyaura coupling, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate, are typically required. acs.org The choice of solvent and reaction temperature are also crucial parameters that need to be optimized.

Application of Advanced Retrosynthesis Methodologies

Computational Approaches to Retrosynthetic Pathway Prediction

Artificial Intelligence and Machine Learning in Synthesis Planning

Advanced Functional Applications in Materials Science

Components for Organic Luminescent Materials and Energy Transfer

The unique electronic properties of 5-(4-Bromophenyl)-2-methylpyridine make it a promising candidate for use in organic luminescent materials. The presence of the heavy bromine atom, coupled with the aromatic pyridine (B92270) and phenyl rings, suggests potential for efficient light emission, particularly through phosphorescence.

Design of Light-Harvesting Supramolecular Assemblies

Light-harvesting systems are designed to capture light energy and transfer it to a specific location. Supramolecular assemblies are particularly well-suited for this purpose, as they allow for the precise arrangement of donor and acceptor molecules. While direct use of this compound in such assemblies is not widely reported, the principles are demonstrated by similar structures.

For instance, a supramolecular assembly using a 4-(4-bromophenyl)pyridine-modified β-cyclodextrin as a donor has been shown to participate in a phosphorescence energy transfer (PET) process. innospk.com This highlights the potential of the bromophenyl-pyridine moiety to act as an effective phosphor in light-harvesting systems. The bromine atom facilitates intersystem crossing, a key process for phosphorescence, while the pyridine unit can be functionalized to tune the assembly's properties.

Organic Room-Temperature Phosphorescence (RTP) Emitters

Organic materials that exhibit phosphorescence at room temperature (RTP) are of great interest for applications in sensing, imaging, and lighting. nih.gov The generation of RTP from purely organic molecules is challenging but can be achieved by incorporating heavy atoms to enhance spin-orbit coupling, which promotes the transition from the singlet excited state to the triplet excited state. nih.gov

The structure of this compound is inherently suited for RTP. The bromine atom provides the necessary heavy-atom effect to facilitate intersystem crossing. nih.gov Furthermore, the rigid aromatic structure helps to minimize non-radiative decay pathways, which would otherwise quench the phosphorescence. Studies on other brominated pyridine derivatives have shown that they can be effective RTP emitters. nih.gov For example, a bromine-substituted 3-pyridylcarbazole derivative exhibits a phosphorescence quantum yield of 7.9% with a lifetime of 0.15 seconds. nih.gov This demonstrates the significant role that the bromo-pyridine structural motif can play in the design of efficient RTP materials.

Table 2: Phosphorescence Properties of a Bromine-Substituted Pyridylcarbazole Derivative nih.gov

| Property | Value |

| Phosphorescence Quantum Yield (ΦP) | 7.9% |

| Phosphorescence Lifetime (τP) | 0.15 s |

Role in the Development of New Functional Organic Materials

The versatility of the this compound scaffold allows for its use in the development of a wide range of new functional organic materials. The pyridine ring can be coordinated to metal centers to form coordination polymers with interesting photophysical and electronic properties. acs.org The bromine atom and the methyl group offer sites for further functionalization, enabling the synthesis of a diverse library of derivatives with tailored properties.

The combination of a pyridine ring, which is electron-deficient, with a phenyl ring can lead to materials with interesting charge-transport properties, making them suitable for applications in organic electronics. The development of new luminescent materials, as discussed previously, is a key area of application. Furthermore, the ability to functionalize the molecule at multiple positions opens up possibilities for creating materials for sensing, catalysis, and other advanced applications.

Utilization as Versatile Chemical Intermediates in Specialty Chemical Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate in the synthesis of specialty chemicals. The bromine atom serves as a key functional group, allowing for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki cross-coupling reaction, for example, is a powerful tool for creating biaryl compounds. This compound can be readily coupled with a variety of boronic acids to introduce new aryl or heteroaryl groups at the 5-position of the pyridine ring. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals. For instance, a method for the preparation of 5-bromo-2-methylpyridine (B113479) has been patented, highlighting its importance as a synthetic intermediate. google.com

Furthermore, other bromo-methyl-pyridine isomers, such as 2,5-Dibromo-4-methylpyridine, are known to be valuable intermediates. innospk.com This underscores the utility of the bromo-pyridine scaffold in organic synthesis. The reactivity of the bromine atom allows for the construction of complex molecular architectures, making compounds like this compound essential building blocks in the creation of new and valuable chemical entities. The synthesis of 2-amino-5-bromo-4-methylpyridine (B189383) as an important intermediate further illustrates the synthetic utility of this class of compounds. hzsqchem.com

Q & A

Q. What are the standard synthetic routes for 5-(4-Bromophenyl)-2-methylpyridine, and how can reaction efficiency be validated?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between 2-methylpyridine derivatives and 4-bromophenylboronic acids. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .

- Solvent optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Purification : Column chromatography or recrystallization to isolate the product. Validate purity via HPLC (>98%) and ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for bromophenyl groups) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Q. What are the common reactivity patterns of this compound in further functionalization?

- Nucleophilic substitution : The bromine atom undergoes substitution with amines or thiols .

- Cross-coupling : Bromophenyl groups participate in Buchwald-Hartwig amination or Ullmann reactions .

- Methyl group oxidation : Controlled oxidation with KMnO₄ yields carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to control diastereomer formation in derivatives of this compound?

- Chiral catalysts : Use (R)-BINAP or Josiphos ligands in asymmetric syntheses to favor enantioselectivity .

- Solvent polarity : Lower polarity solvents (e.g., toluene) reduce racemization .

- Temperature control : Reactions at –20°C slow kinetic pathways, improving diastereomer ratios (e.g., 91:9 cis:trans in imidazolidinone derivatives) .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity .

- Molecular docking : Simulate binding to targets like kinase enzymes (e.g., EGFR) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values .

Q. How can researchers resolve contradictions in reported toxicity data for bromophenyl-pyridine analogs?

- In vitro assays : Use HepG2 or HEK293 cell lines to assess cytotoxicity (MTT assay) .

- Metabolic profiling : LC-MS to identify reactive metabolites causing oxidative stress .

- Comparative studies : Benchmark against structurally similar compounds with established toxicity profiles (e.g., 5-Bromo-4-methyl-2-pyridinone) .

Q. What advanced techniques are recommended for analyzing surface interactions of this compound in material science applications?

- Microspectroscopic imaging : Raman mapping or ToF-SIMS to study adsorption on silica or polymer surfaces .

- X-ray crystallography : Resolve crystal packing and π-π stacking interactions in co-crystals .

Methodological Guidance Tables

| Parameter | Optimization Strategy | Key References |

|---|---|---|

| Reaction Yield | Use PdCl₂(dppf) with K₃PO₄ base in DMF at 80°C | |

| Diastereomer Separation | Chiral HPLC with amylose-based columns | |

| Toxicity Screening | MTT assay + ROS detection in HepG2 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.